- Preparation of heterocyclic compounds containing basic group as CXCR4 antagonists, World Intellectual Property Organization, , ,

Cas no 96184-81-5 (4-Oxocyclohexanecarbaldehyde)

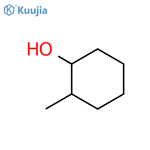

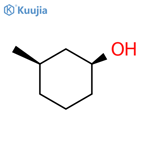

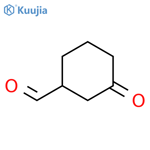

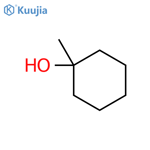

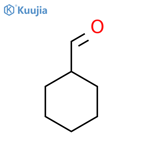

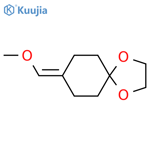

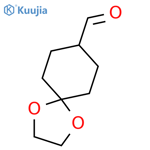

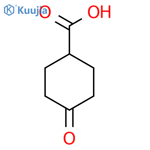

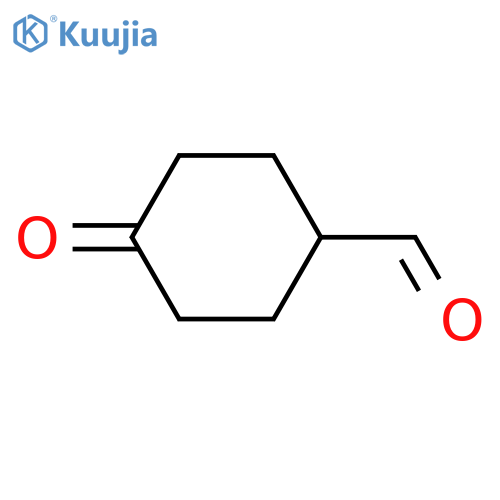

4-Oxocyclohexanecarbaldehyde structure

Nombre del producto:4-Oxocyclohexanecarbaldehyde

Número CAS:96184-81-5

MF:C7H10O2

Megavatios:126.153102397919

MDL:MFCD04972553

CID:61833

PubChem ID:11170973

4-Oxocyclohexanecarbaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- Cyclohexanone-4-carboxaldehyde

- 4-Oxocyclohexanecarboxyaldehyde

- 4-Formylcyclohexanone

- 4-Oxocyclohexanecarbaldehyde

- 4-OXO-CYCLOHEXANECARBOXALDEHYDE

- 4-OXO-CYCLOHEXANECARBOXYALDEHYDE

- (+/-)-cyclohexanone-4-carboxaldehyde

- 1-formyl-4-oxocyclohexane

- 4-Oxo-cyclohexancarbaldehyd

- 4-oxo-cyclohexanecarbaldehyde

- Cyclohexanecarboxaldehyde,4-oxo-(9CI)

- 4-oxocyclohexane-1-carbaldehyde

- CYCLOHEXANECARBOXALDEHYDE, 4-OXO-

- PubChem2083

- Cyclohexanone-4-carbaldehyde

- SFNKUFOBKQJUEB-UHFFFAOYSA-N

- 6740AC

- FCH849710

- VZ31621

- AB21200

- AB0100261

- AX8099795

- 184O815

- 4-Oxocyclohexanecarboxaldehyde (ACI)

-

- MDL: MFCD04972553

- Renchi: 1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2

- Clave inchi: SFNKUFOBKQJUEB-UHFFFAOYSA-N

- Sonrisas: O=CC1CCC(=O)CC1

Atributos calculados

- Calidad precisa: 126.06800

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 1

- Complejidad: 119

- Superficie del Polo topológico: 34.1

Propiedades experimentales

- Denso: 1.151

- Punto de ebullición: 223 ºC

- Punto de inflamación: 81 ºC

- PSA: 34.14000

- Logp: 0.94460

4-Oxocyclohexanecarbaldehyde Información de Seguridad

4-Oxocyclohexanecarbaldehyde Datos Aduaneros

- Código HS:2914400090

- Datos Aduaneros:

China Customs Code:

2914400090Overview:

2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Oxocyclohexanecarbaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128478-1g |

4-oxocyclohexane-1-carbaldehyde |

96184-81-5 | 95% | 1g |

$417 | 2024-07-18 | |

| abcr | AB444257-250 mg |

4-Oxocyclohexanecarbaldehyde; . |

96184-81-5 | 250MG |

€252.30 | 2022-03-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK068-1g |

4-Oxocyclohexanecarbaldehyde |

96184-81-5 | 95+% | 1g |

3459.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D519243-2g |

Cyclohexanone-4-carboxaldehyde |

96184-81-5 | 97% | 2g |

$1520 | 2024-05-24 | |

| Fluorochem | 223782-1g |

Cyclohexanone-4-carboxaldehyde |

96184-81-5 | 95% | 1g |

£298.00 | 2022-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110701-250mg |

4-Formylcyclohexanone |

96184-81-5 | 97% | 250mg |

¥376.00 | 2024-04-23 | |

| Enamine | EN300-198281-0.25g |

4-oxocyclohexane-1-carbaldehyde |

96184-81-5 | 95% | 0.25g |

$183.0 | 2023-09-16 | |

| Enamine | EN300-198281-10.0g |

4-oxocyclohexane-1-carbaldehyde |

96184-81-5 | 95% | 10g |

$1962.0 | 2023-05-25 | |

| Fluorochem | 223782-250mg |

Cyclohexanone-4-carboxaldehyde |

96184-81-5 | 95% | 250mg |

£118.00 | 2022-02-28 | |

| Aaron | AR003AYF-5g |

4-Oxocyclohexanecarbaldehyde |

96184-81-5 | 95% | 5g |

$470.00 | 2024-07-18 |

4-Oxocyclohexanecarbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Nitric acid , Sodium, [μ13-[1,15-bis[[di(hydroxy-κO:κO)phenylsilyl]oxy-κO]-1,3,5,7,9,11,13,15-… Solvents: Acetonitrile

Referencia

- A heterometallic (Fe6Na8) cage-like silsesquioxane: synthesis, structure, spin glass behavior and high catalytic activity, RSC Advances, 2016, 6(53), 48165-48180

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Trimethylamine ; -78 °C → rt

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 30 min, -78 °C

1.3 Reagents: Trimethylamine ; -78 °C → rt

Referencia

- Stereoselective total synthesis of (±)-vindeburnol and (±)-16-epi-vindeburnol, Chemical Communications (Cambridge, 2021, 57(88), 11669-11672

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Methanol Solvents: Methanol

Referencia

- Chemistry of enol ethers. LXXXVI. Diels-Alder reaction of 2-(trimethylsiloxy)-1,3-dienes with α,β-unsaturated aldehydes. 1-Formyl-4-(trimethylsiloxy)-3-cyclohexenes and 1-formyl-4-oxocyclohexanes, Zhurnal Organicheskoi Khimii, 1988, 24(11), 2309-15

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, rt

Referencia

- Preparation of arylfuranone derivatives for use as antifibrotic agents, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Propanal , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 1 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt

Referencia

- Preparation of nitrogen-containing bicyclic compounds, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referencia

- Synthesis of biological activities of tetrahydroquinazoline analogs of aminopterin and methotrexate, Journal of Heterocyclic Chemistry, 1995, 32(1),

Métodos de producción 8

Condiciones de reacción

1.1 Solvents: Water ; reflux

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux

1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-, tetrafluoroborate(1-) (1:1) ; 10 h, reflux

Referencia

- Method for preparing cyclohexyl formaldehyde by ionic liquid catalysis, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

Referencia

- Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model, Chemistry - A European Journal, 2008, 14(36), 11415-11422

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Nickel bromide (NiBr2), trihydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Ethyl acetate ; 10 min, rt

1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled

1.2 Reagents: 2,6-Lutidine , Diphenylsilane Catalysts: Dimethyl dicarbonate , Zinc Solvents: Ethyl acetate ; 15 min, rt; 24 h, 40 °C; cooled

Referencia

- Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes, Organic Letters, 2019, 21(19), 7804-7808

4-Oxocyclohexanecarbaldehyde Raw materials

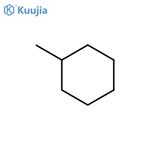

- Methylcyclohexane

- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

- 4-oxocyclohexane-1-carboxylic acid

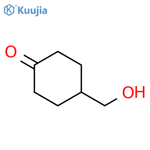

- 4-(Hydroxymethyl)cyclohexanone

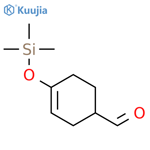

- 4-TRIMETHYLSILANYLOXY-CYCLOHEX-3-ENE-CARBALDEHYDE

- 8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane

4-Oxocyclohexanecarbaldehyde Preparation Products

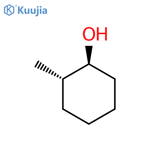

- trans-2-Methylcyclohexanol (7443-52-9)

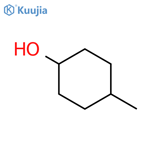

- cis-4-Methylcyclohexanol (7731-28-4)

- 4-Oxocyclohexanecarbaldehyde (96184-81-5)

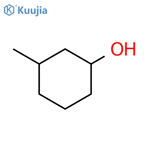

- trans-3-methylcyclohexan-1-ol (7443-55-2)

- cis-2-Methylcyclohexanol (7443-70-1)

- cis-3-methylcyclohexan-1-ol (5454-79-5)

- 3-oxocyclohexane-1-carbaldehyde (69814-26-2)

- trans-4-Methylcyclohexanol (7731-29-5)

- 1-Methylcyclohexanol (590-67-0)

- cyclohexanecarbaldehyde (2043-61-0)

- Cyclohexanemethanol (100-49-2)

- 2-oxocyclohexanecarbaldehyde (1193-63-1)

4-Oxocyclohexanecarbaldehyde Literatura relevante

-

1. Back matter

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno cetonas

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno compuestos carbonilo cetonas

96184-81-5 (4-Oxocyclohexanecarbaldehyde) Productos relacionados

- 700-58-3(Adamantanone)

- 100-64-1(N-cyclohexylidenehydroxylamine)

- 61203-83-6(4-Pentylcyclohexanone)

- 822-87-7(2-chlorocyclohexan-1-one)

- 823-76-7(1-cyclohexylethan-1-one)

- 897-78-9(2,6-Dibenzylidenecyclohexanone)

- 13482-22-9(4-hydroxycyclohexan-1-one)

- 583-60-8(2-Methylcyclohexanone)

- 98-53-3(4-tert-butylcyclohexan-1-one)

- 559-74-0(Friedelin)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96184-81-5)4-Oxocyclohexanecarbaldehyde

Pureza:99%

Cantidad:5g

Precio ($):452.0